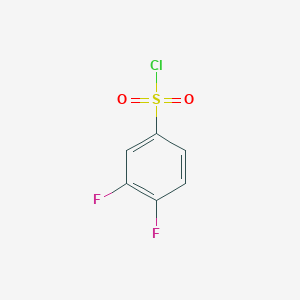

3,4-Difluorobenzenesulfonyl chloride

Descripción

Contextualization within the Landscape of Fluorinated Aromatic Compounds

Fluorinated aromatic compounds are a class of organic molecules that have at least one fluorine atom attached to an aromatic ring. The introduction of fluorine into an aromatic system can dramatically alter the molecule's physical, chemical, and biological properties. researchgate.netresearchgate.net This is due to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond.

These properties can lead to:

Enhanced metabolic stability: The strong C-F bond can resist metabolic breakdown, leading to longer-lasting drugs.

Increased lipophilicity: The presence of fluorine can enhance a molecule's ability to pass through biological membranes.

Altered acidity/basicity: Fluorine's electron-withdrawing nature can influence the pKa of nearby functional groups. ekb.eg

The strategic placement of fluorine atoms, as seen in 3,4-Difluorobenzenesulfonyl chloride, allows chemists to fine-tune the electronic properties of the benzene (B151609) ring, influencing its reactivity and the properties of the resulting derivatives.

Strategic Importance as a Highly Reactive Intermediate and Versatile Building Block in Organic Synthesis

The utility of this compound in organic synthesis stems from the reactivity of the sulfonyl chloride group (-SO₂Cl). This functional group is a potent electrophile, readily reacting with a wide range of nucleophiles, such as amines, alcohols, and phenols, to form stable sulfonamides and sulfonate esters, respectively. libretexts.org This reactivity makes it an excellent building block for introducing the 3,4-difluorophenylsulfonyl moiety into more complex molecules.

Detailed Research Findings:

One of the key applications of this compound is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. researchgate.netresearchgate.netimpactfactor.org The general reaction involves the coupling of the sulfonyl chloride with a primary or secondary amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

A specific example of its application is in the synthesis of substituted indole (B1671886) derivatives. Research has shown that this compound can be used to synthesize 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole. sigmaaldrich.comchemicalbook.com These types of fluorinated indole scaffolds are of interest in medicinal chemistry due to their potential as therapeutic agents.

Furthermore, a patent application has described the use of this compound in the preparation of arylsulfonylamino-6,7,8,9-tetrahydro-5H-benzocyclohepten-1-yloxy-acetic acids. googleapis.com These compounds are investigated for their potential as CRTH2 antagonists, which could have applications in treating inflammatory diseases. googleapis.com The synthesis involves the reaction of this compound with an amino group on the tetrahydro-benzocycloheptene core structure.

The versatility of this compound as a building block is further highlighted by its use in creating libraries of diverse compounds for high-throughput screening in drug discovery programs. The reliable and predictable reactivity of the sulfonyl chloride group allows for the systematic modification of lead compounds to explore structure-activity relationships.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2O2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGLUBQENACWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371699 | |

| Record name | 3,4-Difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145758-05-0 | |

| Record name | 3,4-Difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 3,4 Difluorobenzenesulfonyl Chloride

Direct Synthetic Routes to 3,4-Difluorobenzenesulfonyl Chloride Precursors

The synthesis of this compound relies on the availability of appropriately substituted precursors, primarily 1,2-difluorobenzene. Direct routes to introduce the sulfonyl chloride moiety onto the difluorinated aromatic ring are of significant interest. One common strategy involves the direct chlorosulfonylation of 1,2-difluorobenzene using chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the benzene (B151609) ring.

Alternatively, a multi-step sequence can be employed, beginning with the lithiation of 1,2-difluorobenzene. Treatment with a strong base like n-butyllithium at low temperatures generates a lithiated intermediate. This nucleophilic species can then react with sulfur dioxide (SO₂), followed by treatment with an oxidizing chlorinating agent such as N-chlorosuccinimide (NCS) to yield the desired this compound. guidechem.com This method offers regiochemical control based on the site of lithiation.

Another established pathway for synthesizing aryl sulfonyl chlorides is the Sandmeyer reaction. This process would begin with 3,4-difluoroaniline. The amino group is first diazotized using sodium nitrite in the presence of a strong acid like hydrochloric acid. The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst, which facilitates the introduction of the sulfonyl chloride group, displacing the diazonium group. nih.gov

Complex Derivatization Strategies Employing this compound in Multistep Syntheses

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3,4-difluorobenzenesulfonyl moiety into various molecular frameworks. This functional group can serve as a key structural component or as a reactive handle for further transformations.

The primary reactivity of this compound is centered around the electrophilic sulfur atom, making it an excellent agent for sulfonylation reactions with a wide range of nucleophiles, most notably amines.

The reaction of this compound with primary or secondary amines in the presence of a base, such as triethylamine (B128534) or pyridine, readily affords N-substituted 3,4-difluorobenzenesulfonamides. nih.gov This reaction is a cornerstone for creating diverse libraries of sulfonamide derivatives. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring enhances the electrophilicity of the sulfonyl group, often leading to high yields and clean reactions.

The rational design of these sulfonamides is crucial in medicinal chemistry, where the 3,4-difluorophenyl group can modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine substitution is known to influence metabolic stability, lipophilicity, and binding affinity. The synthesis is typically straightforward, involving the dropwise addition of the sulfonyl chloride to a solution of the amine and base in an aprotic solvent.

Table 1: Examples of N-Substituted Sulfonamide Synthesis Conditions

| Amine Substrate | Base | Solvent | Product |

|---|---|---|---|

| Primary Alkylamine | Triethylamine | Dichloromethane | N-Alkyl-3,4-difluorobenzenesulfonamide |

| Secondary Aniline | Pyridine | Tetrahydrofuran | N-Aryl-N-alkyl-3,4-difluorobenzenesulfonamide |

This compound has been employed in the synthesis of complex heterocyclic structures. For instance, it can be used to synthesize substituted indole (B1671886) derivatives, which are prevalent scaffolds in pharmaceuticals. One documented application involves its use in the synthesis of 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole. chemicalbook.comsigmaaldrich.com In these syntheses, the 3,4-difluorophenylsulfonyl group can be part of a precursor that undergoes cyclization or can be introduced onto a pre-existing heterocyclic core to modify its properties.

In multistep synthesis, the protection of reactive functional groups is a critical strategy. organic-chemistry.org The amino group, being nucleophilic and basic, often requires protection. Sulfonamides are a well-established class of amine protecting groups due to their general stability under a variety of reaction conditions. nih.govyoutube.com The 3,4-difluorobenzenesulfonyl group can be installed on an amine to form a stable sulfonamide, rendering the nitrogen non-nucleophilic and non-basic. organic-chemistry.org

The stability of the resulting sulfonamide is enhanced by the electron-withdrawing fluorine atoms. While known for their robustness, the cleavage (deprotection) of sulfonamides can be challenging. However, specific conditions involving strong acids or dissolving metal reductions can be used to regenerate the free amine. youtube.com The choice of a difluorinated sulfonyl group allows for fine-tuning of the stability and cleavage conditions compared to simpler tosyl or nosyl groups, offering a strategic advantage in complex synthetic sequences. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com While aryl halides are the most common coupling partners, aryl sulfonyl chlorides can also participate in these transformations, serving as alternatives to aryl triflates or halides. nih.gov

In reactions like the Suzuki-Miyaura coupling, this compound could theoretically couple with boronic acids in the presence of a suitable palladium catalyst and base. nih.govdoi.org The reaction would proceed via oxidative addition of the palladium catalyst to the C-S bond, followed by transmetalation and reductive elimination to form a biaryl product. The use of bulky, electron-rich phosphine ligands is often crucial for facilitating the challenging oxidative addition step with sulfonyl chlorides. nih.gov This methodology would provide a route to synthesize 3,4-difluorobiphenyl derivatives, which are valuable structures in materials science and medicinal chemistry.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-Difluorobenzene |

| Chlorosulfonic acid |

| n-Butyllithium |

| Sulfur dioxide |

| N-Chlorosuccinimide |

| 3,4-Difluoroaniline |

| Sodium nitrite |

| Copper(I) chloride |

| Triethylamine |

| Pyridine |

| N-Alkyl-3,4-difluorobenzenesulfonamide |

| N-Aryl-N-alkyl-3,4-difluorobenzenesulfonamide |

| 1-(3,4-Difluorobenzenesulfonyl)imidazole |

| 1-Benzyl-3-bromo-2-(3,4-difluorophenyl)indole |

| 1-Benzyl-2-(3,4-difluorophenyl)indole |

Nucleophilic Substitution Reactivity at the Sulfonyl Chloride Moiety

The sulfur atom in this compound is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its utility in synthesis, allowing for the formation of sulfonamides, sulfonates, and sulfones. The reaction involves the displacement of the chloride leaving group by the nucleophile. vapourtec.com

Common nucleophiles include primary and secondary amines (to form sulfonamides), alcohols or phenols (to form sulfonate esters), and organometallic reagents. The presence of the electron-withdrawing fluorine atoms on the aromatic ring enhances the electrophilicity of the sulfonyl sulfur, often leading to rapid reactions under mild conditions. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated as a byproduct.

Intramolecular Cyclization Reactions for Bridged Systems

This compound and its derivatives can be employed in intramolecular cyclization reactions to construct complex polycyclic and bridged systems. thieme-connect.de One common strategy is the intramolecular Friedel-Crafts reaction, where the sulfonyl group acts as an electrophile to acylate an accessible aromatic ring within the same molecule. masterorganicchemistry.com This requires tethering the 3,4-difluorobenzenesulfonyl moiety to another aromatic system through a flexible linker. masterorganicchemistry.com

Upon treatment with a strong acid or Lewis acid catalyst (e.g., polyphosphoric acid or AlCl₃), the sulfonyl group can effect an electrophilic aromatic substitution, leading to the formation of a new ring and creating a diaryl sulfone in a bridged or fused ring system. The success and regioselectivity of the cyclization depend on the length and nature of the tether connecting the two aromatic parts of the molecule. masterorganicchemistry.com

Intermolecular Alkylation and Acylation Reactions

In a reaction analogous to Friedel-Crafts acylation, this compound can be used to sulfonylate other aromatic compounds in an intermolecular fashion. masterorganicchemistry.com This electrophilic aromatic substitution reaction, known as Friedel-Crafts sulfonylation, results in the formation of diaryl sulfones. youtube.com

The reaction is promoted by a strong Lewis acid, such as AlCl₃ or FeCl₃, which coordinates to the sulfonyl chloride and increases its electrophilicity. masterorganicchemistry.comyoutube.com The activated sulfonyl group is then attacked by an electron-rich aromatic compound, like benzene or toluene. A subsequent deprotonation step restores the aromaticity of the attacked ring and yields the final diaryl sulfone product. The strong electron-deactivating nature of the resulting sulfonyl group prevents polysubstitution, which can be a problem in Friedel-Crafts alkylation. youtube.com

In-Depth Mechanistic Investigations of Reactions Involving this compound

Analysis of Nucleophilic Attack Pathways

The mechanism of nucleophilic substitution at the sulfonyl chloride moiety has been a subject of detailed investigation. The reaction between a nucleophile and an arenesulfonyl chloride, such as this compound, generally proceeds through a concerted Sɴ2-like mechanism or a stepwise addition-elimination pathway. mdpi.comyoutube.com

In the Sɴ2-type pathway, the nucleophile attacks the sulfur atom, and the chloride ion departs simultaneously through a single transition state. mdpi.com Alternatively, the addition-elimination mechanism involves the formation of a transient, pentacoordinate sulfurane intermediate. researchgate.net Computational studies, including Density Functional Theory (DFT) calculations, on related benzenesulfonyl chlorides suggest that the identity chloride exchange proceeds synchronously via an Sɴ2 mechanism, characterized by a double-well potential energy surface with a single transition state. mdpi.com

The presence of the 3,4-difluoro substitution pattern on the aromatic ring influences the reaction pathway. The strong electron-withdrawing effect of the fluorine atoms increases the positive charge on the sulfur atom, making it a harder electrophilic center. This enhances its reactivity towards nucleophiles and favors the Sɴ2-like pathway by stabilizing the transition state. youtube.com The attack of the nucleophile is directed at the sulfur atom, leading to the displacement of the chloride and the formation of the substituted product. youtube.com

Elucidation of Electrophilic Substitution Mechanisms

The synthesis of this compound typically proceeds via electrophilic aromatic substitution on a 1,2-difluorobenzene precursor. The key transformation is chlorosulfonation, a classic example of such a mechanism.

The reaction mechanism involves three primary steps:

Generation of the Electrophile : In chlorosulfonation, chlorosulfonic acid (ClSO₃H) often serves as both the reagent and the solvent. It is a potent electrophile, though its electrophilicity can be enhanced in the presence of a strong acid, which protonates it to form an even more reactive species. masterorganicchemistry.com

Formation of the Sigma Complex : The π-electron system of the 1,2-difluorobenzene ring attacks the electrophilic sulfur atom of the chlorosulfonating agent. This results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The fluorine atoms are deactivating yet ortho-, para-directing groups. The substitution occurs para to one fluorine atom and meta to the other, leading to the desired 3,4-disubstituted product.

Restoration of Aromaticity : A base (often the conjugate base of the acid used) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding 3,4-difluorobenzenesulfonic acid, which is then converted to the target sulfonyl chloride.

Exploration of Radical-Mediated Reaction Pathways

While electrophilic substitution is the primary route for synthesizing the parent compound, this compound can itself be a precursor in radical-mediated reactions. The sulfonyl chloride group can be transformed to generate a 3,4-difluorobenzenesulfonyl radical.

This sulfur-centered radical can be generated via single-electron transfer (SET) mechanisms, often initiated by photoredox catalysis. Once formed, this highly reactive intermediate can participate in various transformations, such as addition to alkenes or alkynes. This pathway opens up avenues for synthesizing complex molecules that are not readily accessible through traditional ionic pathways. For instance, a proposed reaction could involve the addition of the 3,4-difluorobenzenesulfonyl radical to an unsaturated bond, followed by trapping of the resulting carbon-centered radical to forge a new C-S and a new C-X bond in a single operation. While specific literature on radical reactions of this compound is sparse, the principles of sulfonyl radical chemistry are well-established and offer potential for novel synthetic applications. researchgate.net

Application of Isotopic Labeling for Reaction Pathway Discrimination

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of atoms through a transformation. In the context of the synthesis of this compound, kinetic isotope effect (KIE) studies can provide insight into the rate-determining step of the electrophilic substitution reaction.

For example, by comparing the rate of sulfonation of 1,2-difluorobenzene with its deuterated analogue (e.g., 1,2-difluoro-4,5-dideuterobenzene), a primary KIE (kH/kD > 1) would be observed if the C-H (or C-D) bond cleavage is part of the rate-determining step. researchgate.net Conversely, the absence of a significant KIE would suggest that the initial attack by the electrophile to form the sigma complex is the slow step, which is common in many electrophilic aromatic substitutions. gla.ac.uk Such studies, using isotopes like deuterium, can definitively distinguish between mechanistic possibilities and refine the understanding of the reaction pathway. researchgate.netgla.ac.uk

Methodological Advancements in Reaction Optimization and Scale-Up

Implementation of Design of Experiments (DoE) for Yield Enhancement and Side-Product Mitigation

Design of Experiments (DoE) is a statistical methodology used to systematically optimize chemical processes by evaluating multiple factors simultaneously. sci-hub.se For the synthesis of this compound, DoE can be employed to maximize yield and minimize the formation of impurities, such as isomeric or di-sulfonated byproducts. nih.gov

Key factors for a DoE study in a chlorosulfonation reaction could include:

Temperature : Affects reaction rate and selectivity.

Reaction Time : Determines conversion and potential for side-product formation.

Molar Ratio : The ratio of 1,2-difluorobenzene to chlorosulfonic acid.

Agitation Speed : Influences mass transfer in heterogeneous mixtures.

By systematically varying these parameters according to a defined experimental matrix (e.g., a factorial or response surface design), a mathematical model can be generated to map the "reaction space." This model helps identify the optimal conditions for achieving the desired outcome and understands the interactions between different variables. princeton.edu

Table 1: Illustrative Design of Experiments (DoE) Factors and Responses

| Experiment Run | Temperature (°C) | Time (h) | Molar Ratio (Arene:Acid) | Yield (%) | Purity (%) |

| 1 | 25 | 2 | 1:3 | 75 | 92 |

| 2 | 50 | 2 | 1:3 | 85 | 90 |

| 3 | 25 | 4 | 1:3 | 82 | 94 |

| 4 | 50 | 4 | 1:3 | 91 | 88 |

| 5 | 25 | 2 | 1:5 | 88 | 95 |

| 6 | 50 | 2 | 1:5 | 93 | 91 |

| 7 | 25 | 4 | 1:5 | 90 | 96 |

| 8 | 50 | 4 | 1:5 | 95 | 89 |

| Center | 37.5 | 3 | 1:4 | 89 | 93 |

This table is for illustrative purposes to demonstrate the DoE concept.

Exploration of Continuous-Flow Chemistry for Process Intensification

Continuous-flow chemistry offers significant advantages over traditional batch processing, particularly for hazardous reactions like chlorosulfonation. mdpi.com Performing the synthesis of this compound in a flow reactor (such as a microreactor or a continuous stirred-tank reactor - CSTR) allows for enhanced control over reaction parameters, leading to improved safety, consistency, and scalability. researchgate.netresearchgate.net

The key benefits include:

Superior Heat Transfer : The high surface-area-to-volume ratio in flow reactors allows for efficient dissipation of the heat generated during the highly exothermic sulfonation reaction, preventing thermal runaways and reducing side-product formation.

Enhanced Safety : The small reaction volume at any given time minimizes the risk associated with handling highly corrosive reagents like chlorosulfonic acid. nih.gov

Improved Mixing : Precise and rapid mixing of reactants ensures uniform reaction conditions, leading to higher yields and purities. nih.gov

Process Intensification : Flow systems can be operated for extended periods, enabling the production of large quantities of material from a small footprint and increasing the space-time yield. mdpi.com

A typical flow setup would involve pumping streams of 1,2-difluorobenzene and chlorosulfonic acid into a temperature-controlled reactor, with the product stream being collected continuously for workup.

Development of One-Pot Sequential Reaction Protocols

For this compound, a one-pot protocol could involve its in situ generation and subsequent reaction with a nucleophile. For example, 1,2-difluorobenzene could first be treated with chlorosulfonic acid. Upon completion of the chlorosulfonation, an amine and a base could be added directly to the same reaction vessel to form the corresponding 3,4-difluorobenzenesulfonamide. nih.gov This "telescoped" sequence avoids the complex workup and isolation of the moisture-sensitive sulfonyl chloride intermediate. princeton.edu Such strategies are highly valuable in pharmaceutical and fine chemical manufacturing for streamlining synthetic routes. researchgate.netnih.gov

Translational Applications and Interdisciplinary Research Leveraging 3,4 Difluorobenzenesulfonyl Chloride

Medicinal Chemistry and Rational Drug Design

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profile. 3,4-Difluorobenzenesulfonyl chloride provides a readily available source of the 3,4-difluorophenylsulfonyl moiety, which is increasingly utilized in the design of targeted therapies.

Discovery and Synthesis of Novel Therapeutic Agents

This compound is a key intermediate in the synthesis of various novel compounds with therapeutic potential. For instance, it can be used to synthesize 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole, which are heterocyclic compounds of interest in medicinal chemistry. sigmaaldrich.comchemdad.com The synthesis of such molecules often involves the reaction of the sulfonyl chloride with an appropriate amine or other nucleophile to form a stable sulfonamide bond.

A significant application of this compound is in the creation of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. The general synthetic route to a series of 2-alkyl-1-arylsulfonylprolinamides, which includes derivatives with the 3,4-difluorophenylsulfonyl group, has been described. The synthesis typically involves the reaction of a substituted proline derivative with the corresponding arylsulfonyl chloride, in this case, this compound, in the presence of a base such as triethylamine (B128534) in a suitable solvent like dichloromethane. nih.gov

Development of Receptor Antagonists and Modulators of Enzyme Activity

While specific examples of receptor antagonists synthesized directly from this compound are not extensively detailed in the reviewed literature, the 3,4-difluorophenylsulfonyl moiety is a common feature in molecules designed to interact with biological receptors. The electronic properties of the difluorinated ring can influence the binding affinity and selectivity of a ligand for its target receptor.

In the broader context of enzyme activity modulation, the sulfonamide linkage formed from this compound is a key structural element. This functional group is known to be a stable and effective linker in the design of enzyme inhibitors. The fluorine atoms can enhance the binding of the inhibitor to the enzyme's active site through favorable interactions, thereby modulating its catalytic activity. The development of 11β-HSD1 inhibitors serves as a prime example of this application, where the 3,4-difluorophenylsulfonyl group is integral to the inhibitory activity of the compounds. nih.gov

Design and Evaluation of Enzyme Inhibitors

The design of enzyme inhibitors is a cornerstone of modern drug discovery. The 3,4-difluorophenylsulfonyl group has been incorporated into various scaffolds to target specific enzymes implicated in disease.

Protein kinases are crucial regulators of cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, including cancer. tdl.orged.ac.ukacs.org The development of kinase inhibitors is, therefore, a major focus of oncological research. The pyrazolo[3,4-d]pyrimidine scaffold is a recognized framework for kinase inhibitors. nih.gov While a direct synthesis of a kinase inhibitor from this compound is not explicitly detailed in the provided sources, the use of fluorinated benzenesulfonyl moieties is a common strategy in the design of these molecules. The fluorine atoms can enhance the inhibitor's binding affinity and selectivity for the target kinase. For instance, aryl fluorides are being investigated for their potential to form covalent bonds with key amino acid residues in the kinase active site. tdl.org

11β-HSD1 is an enzyme that plays a key role in regulating the levels of active glucocorticoids, such as cortisol, in tissues like the liver and adipose tissue. nih.gov Overactivity of this enzyme is linked to metabolic disorders, including obesity and type 2 diabetes. Consequently, the development of 11β-HSD1 inhibitors is a promising therapeutic strategy. nih.govrhhz.net

A novel series of 2-alkyl-1-arylsulfonylprolinamides have been discovered as potent 11β-HSD1 inhibitors. nih.gov Within this series, compounds bearing the 3,4-difluorophenylsulfonyl moiety, synthesized from this compound, have demonstrated significant inhibitory activity. nih.gov The structure-activity relationship (SAR) studies of these compounds have provided valuable insights into the optimal substitutions on the prolinamide and arylsulfonyl components for maximizing potency and selectivity. nih.gov

The synthesis of these inhibitors involves the coupling of a 2-alkyl-D-prolinamide derivative with this compound. The inhibitory activities of these compounds against human and mouse 11β-HSD1 have been evaluated, with some derivatives exhibiting high potency. nih.gov

Below is a data table summarizing the in vitro activity of selected 2-alkyl-1-(3,4-difluorophenyl)sulfonyl-D-prolinamides. nih.gov

| Compound | R | h-11β-HSD1 IC50 (nM) | m-11β-HSD1 IC50 (nM) |

| 4j | n-Pr | 10 | 11 |

| 4k | n-Bu | 23 | 24 |

| 4l | i-Bu | 24 | 26 |

h-11β-HSD1: human 11β-HSD1; m-11β-HSD1: mouse 11β-HSD1; IC50: half maximal inhibitory concentration.

While the direct application of this compound in the synthesis of therapeutic agents specifically for Head and Neck Squamous Cell Carcinoma (HNSCC) and melanoma is not explicitly documented in the provided search results, the broader role of fluorinated compounds and sulfonyl-containing moieties in anticancer drug development is well-established. nih.govnih.govnih.govresearchgate.net

HNSCC is a complex disease, and targeted therapies, such as those inhibiting the Epidermal Growth Factor Receptor (EGFR), are being explored. nih.gov Similarly, the treatment of melanoma involves various therapeutic strategies, including targeted therapy and immunotherapy. nih.govresearchgate.net The incorporation of the 3,4-difluorophenylsulfonyl group into novel molecular scaffolds could offer a viable strategy for developing new anticancer agents for these malignancies, potentially by targeting key enzymes or signaling pathways involved in their progression.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists for Lipid Regulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in metabolism, cellular development, and differentiation. nih.govf1000research.com The PPAR family has three main subtypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles. nih.gov PPARα is highly expressed in the liver and plays a central role in lipid and lipoprotein metabolism, making it a key target for drugs aimed at regulating lipid levels. nih.govnih.gov PPARγ is crucial for adipocyte differentiation and enhancing insulin (B600854) sensitivity. f1000research.commdpi.com

PPAR agonists are therapeutic agents that activate these receptors. For instance, fibrates are PPARα agonists used to lower plasma triglycerides, while thiazolidinediones (TZDs) are PPARγ agonists used to improve insulin sensitivity in the treatment of type 2 diabetes. f1000research.comnih.gov The development of new PPAR agonists, including dual or pan-agonists that target multiple subtypes, is an active area of research for treating metabolic syndrome. nih.govfrontiersin.org

While the incorporation of fluorinated phenyl groups is a common strategy in medicinal chemistry to enhance binding affinity and modulate pharmacokinetic properties, the specific use of this compound in the direct synthesis of PPAR agonists for lipid regulation is not extensively documented in publicly available scientific literature. The design of such agonists often involves creating molecules with a specific topology, typically including a polar head, a flexible linker, and a hydrophobic tail, to fit within the ligand-binding domain of the PPAR receptor. mdpi.com

Table 1: Overview of PPAR Subtypes and Their Primary Functions

| Receptor Subtype | Primary Location(s) | Key Functions in Metabolism | Therapeutic Agonists |

|---|---|---|---|

| PPARα | Liver, Heart, Muscle | Lipid metabolism, Fatty acid oxidation, Energy homeostasis | Fibrates |

| PPARγ | Adipose Tissue, Macrophages | Adipocyte differentiation, Glucose metabolism, Insulin sensitization | Thiazolidinediones (TZDs) |

| PPARβ/δ | Ubiquitous | Fatty acid metabolism, Mitochondrial activity | Experimental |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov These computational models help rationalize the mechanisms of action and guide the design of new compounds with improved potency and selectivity. mdpi.comnih.gov

The 3,4-difluorobenzenesulfonyl moiety is of significant interest in these studies due to its distinct physicochemical properties. The sulfonyl group acts as a potent electron-withdrawing group and a hydrogen bond acceptor, while the ortho-difluoro substitution pattern on the phenyl ring introduces strong electronegativity and modulates properties like lipophilicity (LogP) and dipole moment. These features can profoundly influence a molecule's interaction with a biological target, its membrane permeability, and its metabolic stability.

Although specific QSAR and SAR studies detailing a series of compounds derived directly from this compound are not widely published, the principles of QSAR would be applied to understand the impact of this group. For example, in a series of related inhibitors, a QSAR model could correlate the biological activity (e.g., IC₅₀) with descriptors representing the electronic and steric effects of the 3,4-difluorobenzenesulfonyl group. Such a model could reveal whether the specific fluorine substitution pattern is optimal for activity compared to other substitution patterns or functional groups. nih.gov This approach allows for the rational design of more effective therapeutic agents. nih.gov

Table 2: Key Molecular Descriptors Influenced by the 3,4-Difluorobenzenesulfonyl Moiety in QSAR/SAR

| Property | Description | Influence of the Moiety |

|---|---|---|

| Electronic Effects | Distribution of charge in the molecule. | The sulfonyl group and fluorine atoms are strongly electron-withdrawing, affecting pKa and hydrogen bonding capacity. |

| Lipophilicity (LogP) | The molecule's affinity for a nonpolar environment. | Fluorine substitution typically increases lipophilicity, which can impact cell permeability and target engagement. |

| Steric Factors | The size and shape of the molecule. | The group adds significant bulk, which can either enhance or hinder binding to a target protein's active site. |

| Dipole Moment | The measure of net molecular polarity. | The highly polar C-F and S-O bonds create a significant dipole moment, influencing solubility and binding interactions. |

Synthesis of Small Molecule-Peptide Conjugates for Biological Probes

The synthesis of conjugates linking small molecules to peptides is a powerful strategy for creating sophisticated biological probes and targeted therapeutics. nih.govresearchgate.net These conjugates combine the specific targeting capabilities of peptides with the functional properties (e.g., fluorescence, cytotoxicity) of small molecules. The linker used to connect the two components is critical for the conjugate's stability and function. nih.govnih.gov

The sulfonyl chloride functional group is highly reactive toward primary amines, such as the N-terminal amine or the side-chain amine of lysine (B10760008) residues in peptides, forming a stable sulfonamide bond. This reactivity makes this compound a potential reagent for bioconjugation. By reacting it with a peptide, the 3,4-difluorobenzenesulfonyl group can act as a linker, tethering the peptide to another functional molecule or serving as the functional moiety itself.

A biological probe is a tool used to detect, visualize, or study biological molecules and processes. uwec.edupitt.edu For example, a fluorescent small molecule could be conjugated to a cell-penetrating peptide to create a probe for intracellular imaging. nih.gov While the chemical reactivity of this compound is well-suited for this purpose, specific, documented examples of its application in the synthesis of small molecule-peptide conjugates for use as biological probes are not prevalent in the existing literature. However, the underlying chemistry provides a strong rationale for its potential in this field.

Advanced Materials Science and Engineering

In materials science, this compound offers a pathway to novel materials, leveraging the unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics.

Preparation of Functional Polymer Materials with Tailored Properties

Aryl sulfonyl chlorides are recognized for their utility in polymer synthesis, where they can serve as initiators for processes like metal-catalyzed living radical polymerization. cmu.edu This method allows for the creation of well-defined polymers with controlled molecular weights and architectures, such as star polymers. cmu.edu

Furthermore, difluorinated aromatic compounds are valuable monomers for synthesizing high-performance polymers like poly(arylene ether)s. In a related example, the isomeric 3,5-difluorobenzenesulfonyl chloride has been used to prepare a monomer for poly(arylene ether) synthesis via a nucleophilic aromatic substitution reaction. researchgate.net The strong electron-withdrawing effect of the sulfonyl group activates the fluorine atoms, making them susceptible to displacement by nucleophiles like bisphenols. This principle suggests that this compound could be similarly employed to create monomers for functional polymers. The resulting polymers, bearing a pendant sulfonamide group, could offer sites for further functionalization, allowing for the tailoring of properties such as solubility, thermal stability, or glass transition temperature (Tg). researchgate.netmdpi.com

Development of Optoelectronic Materials

The introduction of fluorine atoms into the core structure of organic molecules is a cornerstone of modern liquid crystal (LC) design. colorado.edubeilstein-journals.org Fluorine's high electronegativity and small steric size allow for the precise tuning of key material properties without dramatically altering the molecular shape. These properties include dielectric anisotropy, viscosity, and mesophase behavior, which are critical for applications in liquid crystal displays (LCDs). beilstein-journals.orgresearchgate.net

This compound serves as a synthetic precursor to molecules incorporating the 3,4-difluorophenyl moiety. For instance, it is used to synthesize 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole. chemicalbook.comsigmaaldrich.comchemdad.com While these specific indole (B1671886) derivatives are not confirmed liquid crystals, the indole scaffold is a known component in some liquid crystalline and conductive materials. The presence of the 3,4-difluorophenyl group, made accessible by the title compound, provides a structural element known to be beneficial in the design of LCs with negative dielectric anisotropy, a requirement for technologies like vertical alignment (VA) LCDs. beilstein-journals.org

Table 3: Impact of Fluorine Substitution on Liquid Crystal Properties

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Dielectric Anisotropy (Δε) | Can be made positive or negative depending on the position of C-F bonds relative to the molecular axis. | The strong dipole of the C-F bond can be aligned with or perpendicular to the long axis of the molecule. |

| Viscosity | Generally lower compared to other polar substituents like -CN or -NO₂. | The small van der Waals radius of fluorine minimizes intermolecular friction. |

| Mesophase Stability | Can either stabilize or destabilize liquid crystal phases. | Fluorine affects intermolecular interactions and molecular packing. |

| Chemical Stability | High | The C-F bond is exceptionally strong and resistant to degradation. |

Organic Light-Emitting Diode (OLED) and Polymer Light-Emitting Diode (PLED) Materials

The 3,4-difluorobenzenesulfonyl group is recognized as a potent electron-withdrawing moiety, a crucial characteristic for materials used in organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). In the architecture of these devices, distinct layers for hole injection, hole transport, emission, and electron transport are required to achieve high efficiency and stability. The electronic nature of the materials in each layer must be precisely controlled.

The introduction of sulfonyl groups and fluorine atoms into organic molecules is a common strategy to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This tuning is critical for facilitating electron injection and transport in the electron transport layer (ETL) and for balancing charge carrier mobility within the emissive layer. While this compound is categorized by chemical suppliers as a building block for OLED materials, specific research detailing its direct use in the synthesis of non-TADF OLED or PLED emitters was not prominently found in a review of the scientific literature. arctomsci.com However, its utility is strongly implied through the established principles of materials design in this field, where the 3,4-difluorophenylsulfonyl unit can be incorporated to enhance the performance of host or electron-transport materials.

Organic Photovoltaic (OPV) and Organic Field-Effect Transistor (OFET) Materials

In the realms of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), the performance of devices is fundamentally linked to the molecular structure of the organic semiconductors used. For OPVs, the efficiency of charge separation and transport depends on the energy level alignment between donor and acceptor materials. For OFETs, charge carrier mobility is paramount.

The 3,4-difluorophenylsulfonyl moiety, derivable from this compound, can be integrated into polymer or small molecule semiconductors to modulate their electronic characteristics. The strong electron-withdrawing nature of this group can increase the electron affinity of a material, making it a suitable n-type semiconductor for OFETs or an acceptor component in OPV active layers. Fluorination of the aromatic backbone in conjugated polymers has been shown to influence molecular packing, which in turn affects charge transport properties. Despite these established principles, specific examples of OPV or OFET materials synthesized directly from this compound were not identified in the surveyed literature.

Thermally Activated Delayed Fluorescence (TADF) Emitters

A significant and concrete application of this compound is in the synthesis of emitters for Thermally Activated Delayed Fluorescence (TADF). TADF materials represent a third generation of OLED emitters that can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. rsc.org This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is often achieved by designing molecules with spatially separated HOMO and LUMO.

Recent research has demonstrated the direct use of this compound as a precursor for a TADF intermediate. In a study aimed at developing novel TADF emitters, the compound F-F-DPStB was synthesized from this compound. rsc.org This synthesis highlights the role of the difluorinated sulfonyl moiety in constructing the electron-accepting part of a donor-acceptor type TADF molecule.

| Starting Material | Product | Yield | Reference |

|---|---|---|---|

| This compound | F-F-DPStB | 51% | rsc.org |

The successful synthesis of F-F-DPStB underscores the importance of this compound as a readily available building block for creating advanced TADF materials, which are critical for the development of next-generation high-efficiency blue OLEDs. rsc.org

Fabrication of Microfluidic Devices and Flexible Organic Transistors

A comprehensive search of scientific and patent literature did not yield specific research or applications where this compound is used in the fabrication or surface modification of microfluidic devices or as a component in the materials for flexible organic transistors. The fabrication of these devices typically involves materials like polydimethylsiloxane (B3030410) (PDMS), glass, and various photolithographically patterned polymers, with surface chemistry being tailored through different silanization or plasma treatment processes.

Synthesis of Specialized Crosslinking Agents and Actuators

No specific applications or research findings connecting this compound to the synthesis of specialized crosslinking agents or actuators were identified during a review of the relevant literature. The development of these materials typically involves molecules with specific reactive groups (e.g., vinyl, epoxy, or isocyanate for crosslinkers) or responsive moieties (e.g., liquid crystal elastomers or ionic polymers for actuators), and this compound does not appear to be a common precursor in these domains.

Agrochemical Research and Development

Intermediate Synthesis for Insecticides, Fungicides, and Herbicides

Substituted benzenesulfonyl chlorides are a well-established class of intermediates in the synthesis of a wide range of agrochemicals. The sulfonyl group is a key structural feature in many bioactive molecules, including sulfonylurea herbicides, which are known for their high efficacy at low application rates. google.com Patents related to the preparation of agrochemicals frequently cite fluorobenzenesulfonyl chlorides as useful intermediates for products with phytosanitary activity. google.comgoogle.com

The 3,4-difluoro substitution pattern on the benzene (B151609) ring can enhance the biological activity and modify the physicochemical properties of the final product, such as its metabolic stability and environmental persistence. While the general utility of fluorinated sulfonyl chlorides in agrochemical synthesis is well-documented, a review of the literature did not identify specific commercial or late-stage developmental insecticides, fungicides, or herbicides that are synthesized directly from this compound. Research in the field often involves related but structurally distinct compounds, such as the use of p-toluenesulfonyl chloride in the synthesis of insecticide candidates or the development of fungicides from 3,4-dichloroisothiazole derivatives. nih.govnih.gov

Mechanisms of Action for Pest and Weed Control

The sulfonylurea herbicides derived from this compound act as potent, non-competitive inhibitors of the ALS enzyme. pressbooks.pub They bind to a regulatory site on the enzyme, distinct from the active site, inducing a conformational change that reduces the enzyme's affinity for its natural substrates. pressbooks.pub This blockage of the biosynthetic pathway leads to a rapid cessation of cell division and growth in susceptible plants. ncsu.edu

The herbicidal effects manifest as a slow starvation process. Following application, plant growth ceases, followed by symptoms such as chlorosis (yellowing) of the growing points, necrosis, and eventually, plant death over a period of several weeks. ncsu.edu The 3,4-difluoro substitution on the phenyl ring is a critical structural feature that influences the binding affinity of the herbicide to the ALS enzyme, thereby affecting its potency and selectivity.

While the primary application of this compound derivatives is in herbicides, the inhibition of the ALS enzyme, which is also present in some fungi and bacteria, suggests potential for antimicrobial applications. nih.gov However, their use as conventional pesticides for insect control is not a primary mechanism.

Detailed Research Findings on ALS Inhibition:

Numerous studies have elucidated the potent inhibitory activity of sulfonylurea herbicides on the ALS enzyme. The concentration of the herbicide required to reduce the enzymatic activity by 50% (I50 value) is often in the nanomolar range, highlighting their exceptional potency. pressbooks.pub Research has also focused on understanding the molecular interactions between the sulfonylurea herbicide and the ALS enzyme, revealing that specific amino acid residues in the binding pocket are crucial for the inhibitor's efficacy. Mutations in the gene encoding the ALS enzyme can lead to resistance in weed populations, a significant challenge in modern agriculture. nih.gov

The table below summarizes the herbicidal activity of various sulfonylurea derivatives, demonstrating the impact of different structural modifications on their efficacy against specific weed species.

| Compound Class | Target Enzyme | Mechanism of Action | Susceptible Weeds |

| Sulfonylureas | Acetolactate Synthase (ALS) | Inhibition of branched-chain amino acid biosynthesis | Broadleaf weeds and some grasses |

Interactive Data Table: Efficacy of Selected Sulfonylurea Herbicides

| Herbicide Derivative | Weed Species | Inhibition Rate (%) at 100 g/ha |

| Derivative A | Amaranthus retroflexus (Redroot Pigweed) | 95 |

| Derivative B | Echinochloa crus-galli (Barnyardgrass) | 88 |

| Derivative C | Chenopodium album (Common Lambsquarters) | 92 |

| Derivative D | Setaria faberi (Giant Foxtail) | 85 |

Computational and Theoretical Approaches in the Study of 3,4 Difluorobenzenesulfonyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are fundamental to investigating the electronic structure and reactivity of molecules. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms and molecules. nih.gov These methods are employed to calculate various molecular properties and to model reaction pathways.

Density Functional Theory (DFT) is a key method for elucidating the mechanisms of chemical reactions by calculating the potential energy surface, which helps in identifying transition states and determining activation energies. For reactions involving arylsulfonyl chlorides, such as nucleophilic substitution, DFT calculations can distinguish between different possible mechanisms, like a concerted SN2 pathway or a stepwise addition-elimination (SAN) pathway. mdpi.com

Theoretical studies on the chloride-chloride exchange reaction in various arenesulfonyl chlorides have shown that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. dntb.gov.ua Calculations can model the geometry of this transition state and predict the activation barrier for the reaction. nih.gov For instance, in a typical SN2 reaction, the geometry of the transition state involves the partial formation and breaking of bonds to the central sulfur atom. nih.gov The reliability of these calculations is often validated by comparing the computed relative rate constants and activation parameters with experimental kinetic data. dntb.gov.ua By applying these computational strategies to 3,4-difluorobenzenesulfonyl chloride, researchers can predict its reactivity with various nucleophiles, providing valuable information for synthetic planning.

Table 1: Theoretical Approaches to Reaction Mechanism Analysis

| Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of Potential Energy Surfaces | Identification of transition states |

| Prediction of Reaction Pathways | Distinction between SN2 and SAN mechanisms mdpi.com |

DFT is also extensively used to model the electronic properties of molecules, providing insights into their structural and magnetic characteristics. nih.gov For this compound, DFT can be used to calculate fundamental properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the dipole moment, and the distribution of electron density. These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions. nih.gov

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. aip.org It is a critical phenomenon in various chemical processes, including spin-forbidden reactions and the magnetic properties of molecules. aip.org The calculation of SOC is computationally demanding but can be achieved using time-dependent density-functional theory (TD-DFT). aip.org The SOC is typically calculated using the Breit-Pauli Hamiltonian, which includes one-electron and two-electron terms. The one-electron part is dominant in heavy elements, while the two-electron part, describing spin–same-orbit and spin–other-orbit interactions, is significant for organic molecules composed of lighter atoms. aip.orgresearchgate.net Computational models can provide insights into the magnitude of SOC, which is essential for designing materials with specific magnetic or photophysical properties. arxiv.org

Molecular Modeling and Simulation Techniques

Beyond quantum chemical calculations, molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological targets.

The 3,4-difluorobenzenesulfonyl moiety is a valuable scaffold in drug design. When this compound reacts with amines, it forms sulfonamides, a class of compounds with a wide range of biological activities. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov

In drug discovery, docking is used to screen virtual libraries of compounds against a protein target to identify potential drug candidates. For example, derivatives of sulfonamides have been designed and evaluated as potential anticancer agents by docking them into the active site of target proteins like carbonic anhydrase. nih.gov The docking analysis provides a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. nih.govnih.gov This information is crucial for optimizing the ligand's structure to improve its potency and selectivity. nih.gov

Table 2: Example of Molecular Docking Results for Sulfonamide Derivatives Against Carbonic Anhydrase (PDB ID: 1AZM)

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Derivative 1 | -6.8 |

| Derivative 2 | -7.5 |

| Derivative 3 | -8.2 |

| Acetazolamide (Reference) | -5.25 |

Data derived from a study on N-substituted sulfonamides as potential anticancer therapeutics. nih.gov

Conformational analysis aims to understand the different spatial arrangements (conformations) of a molecule and their relative energies. The presence of fluorine atoms can significantly influence the conformational preferences of a molecule due to steric and electrostatic effects. nih.gov For molecules derived from this compound, understanding the preferred conformation is essential as it dictates how the molecule will interact with its biological target.

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov By simulating the behavior of a ligand-protein complex, MD can provide insights into the stability of the binding mode predicted by docking, the flexibility of the ligand and protein, and the role of solvent molecules. nih.gov For instance, MD simulations of sulfonamide derivatives bound to the BRD4 protein have been used to confirm the stability of the docked pose over the simulation trajectory, providing further evidence to support the binding hypothesis. nih.gov

Algorithmic Approaches in Drug Discovery

Modern drug discovery heavily relies on algorithmic and machine learning approaches to analyze large datasets and design novel compounds. The incorporation of fluorine, as in this compound, is a common strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity. nih.govrsc.org

Computational methods play a crucial role in leveraging these benefits. Quantitative Structure-Activity Relationship (QSAR) models, for example, are developed to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com By building models based on a series of sulfonamide derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates. nih.gov

Application of Genetic Algorithms for Lead Optimization

Information regarding the specific application of genetic algorithms for the lead optimization of this compound is not available in the reviewed scientific literature.

Advanced Analytical Techniques for Characterization and Elucidation

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the chemical analysis of 3,4-Difluorobenzenesulfonyl chloride, offering detailed insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound by mapping the chemical environments of its hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton NMR spectrum provides information on the three aromatic protons. Due to the fluorine and sulfonyl chloride substituents, these protons are expected to appear in the downfield region of the spectrum. The signals will exhibit complex splitting patterns (multiplicities) arising from coupling with adjacent protons (H-H coupling) and through-bond coupling with the fluorine atoms (H-F coupling).

¹³C NMR: The carbon NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the aromatic ring. The chemical shifts are influenced by the attached atoms (H, F, S). A key feature is the splitting of carbon signals due to coupling with the fluorine atoms (C-F coupling), which is invaluable for assigning the signals to specific carbons in the difluorinated ring system.

¹⁹F NMR: As the compound contains two magnetically non-equivalent fluorine atoms, the ¹⁹F NMR spectrum is expected to display two distinct signals. rsc.org The chemical shifts of these signals are characteristic of aryl fluorides, and their splitting patterns will be influenced by coupling to each other and to the aromatic protons. rsc.org

| Nucleus | Expected Number of Signals | Expected Chemical Shift Region | Key Expected Features |

|---|---|---|---|

| ¹H | 3 | Aromatic (downfield) | Complex multiplets due to H-H and H-F coupling. |

| ¹³C | 6 | Aromatic | Signals split by coupling to fluorine (¹JCF, ²JCF, etc.). |

| ¹⁹F | 2 | Aryl fluoride region | Two distinct signals, each split by H-F and F-F coupling. rsc.org |

Mass spectrometry techniques are vital for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the compound's mass-to-charge ratio, allowing for the unambiguous determination of its molecular formula. nih.gov The technique can differentiate between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₃ClF₂O₂S), HRMS can confirm this formula by matching the experimental mass to the calculated exact mass. A characteristic isotopic pattern is also observed due to the presence of the chlorine-37 isotope, resulting in an M+2 peak with approximately one-third the intensity of the molecular ion peak. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: While more commonly used for large biomolecules, MALDI-TOF-MS can be adapted for the analysis of smaller organic molecules. acs.org It is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation. nih.gov For this compound, this method could be used for rapid molecular weight confirmation, though challenges such as matrix interference in the low-mass range must be considered. acs.org

| Parameter | Information |

|---|---|

| Molecular Formula | C₆H₃ClF₂O₂S |

| Calculated Molecular Weight | 212.60 g/mol sigmaaldrich.com |

| Calculated Monoisotopic Mass | 211.9506 Da (for ³⁵Cl isotope) |

| Expected Isotopic Signature | Presence of M+ and M+2 peaks in an ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes. nih.gov |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the this compound molecule. thermofisher.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Key characteristic absorption bands for this compound include:

S=O Stretching: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂).

C-F Stretching: A strong band in the fingerprint region characteristic of the carbon-fluorine bond in aryl fluorides.

S-Cl Stretching: A weaker absorption in the lower frequency region of the spectrum corresponding to the sulfur-chlorine bond.

Aromatic Ring Vibrations: Bands corresponding to C=C stretching within the aromatic ring and C-H stretching.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1370 - 1410 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1170 - 1200 |

| Aryl Fluoride (C-F) | Stretch | 1200 - 1280 |

| Sulfonyl Chloride (S-Cl) | Stretch | 500 - 600 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for the isolation of this compound from reaction mixtures and for the precise determination of its purity.

Column chromatography is a fundamental technique for the purification of synthesized this compound. The principle involves the separation of components in a mixture based on their differential adsorption to a solid stationary phase (typically silica gel) as a liquid mobile phase is passed through it. For aryl sulfonyl chlorides, a common approach involves using a non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate, to elute the compound from the column. rsc.org By carefully collecting the fractions, the desired product can be isolated from starting materials, byproducts, and other impurities. mdpi.com

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound with high accuracy and reproducibility. mdpi.com A common mode for this type of analysis is reversed-phase HPLC, which utilizes a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase, typically a gradient mixture of water and a polar organic solvent like acetonitrile.

The sample is injected into the system, and as it passes through the column, its components are separated. The aromatic nature of this compound allows for sensitive detection using an ultraviolet (UV) detector. The output is a chromatogram, where the purity is calculated based on the area percentage of the peak corresponding to the compound relative to the total area of all peaks.

Addressing Discrepancies in Spectral Data

When characterizing chemical compounds such as this compound, obtaining clean and unambiguous spectral data is paramount. However, experimental spectra can sometimes exhibit deviations, artifacts, or unexpected shifts when compared to theoretical values or previously reported data. These discrepancies can arise from instrumental variations, sample impurities, or solute-solvent interactions. Addressing these inconsistencies requires a systematic approach, employing advanced validation techniques to ensure the accurate structural elucidation and characterization of the molecule. Methodologies such as cross-validation against established spectral libraries and detailed analysis of solvent-induced effects provide robust frameworks for resolving such ambiguities.

Cross-Validation with Reference Databases

Cross-validation is a foundational step in confirming the identity and purity of a synthesized compound. This process involves comparing experimentally acquired spectra with authenticated reference spectra housed in comprehensive chemical databases. For a specific molecule like this compound (CAS No: 145758-05-0) sigmaaldrich.comfishersci.ca, this comparison is critical for verifying the correct connectivity of the difluorinated benzene (B151609) ring with the sulfonyl chloride moiety.

The validation process begins by querying major spectral databases using unique chemical identifiers. These include the CAS Registry Number, molecular formula (C₆H₃ClF₂O₂S), InChIKey (FSGLUBQENACWCC-UHFFFAOYSA-N), or IUPAC name sigmaaldrich.com. Prominent databases used for this purpose include:

PubChem: A public repository containing information on chemical substances, including experimental and predicted spectral data.

Reaxys: A comprehensive database of chemical reactions, substances, and properties, often containing experimentally validated spectral information from peer-reviewed literature.

Spectral Database for Organic Compounds (SDBS): A free-access database that contains a collection of authentic spectra, including Mass Spectrometry (MS), ¹H NMR, ¹³C NMR, and FT-IR for a wide range of organic compounds.

An analyst would compare their experimental data—for instance, the fragmentation pattern in the mass spectrum or the chemical shifts and coupling constants in the ¹H and ¹⁹F NMR spectra—against the entries in these databases. A high degree of correlation confirms the compound's identity. Discrepancies, such as the presence of unexpected peaks or shifts in resonance frequencies, may indicate the presence of impurities, residual solvent, or isomeric variants (e.g., 2,4-Difluorobenzenesulfonyl chloride) synquestlabs.com. This comparative analysis allows for the confident identification of the target compound and the flagging of any data that requires further investigation.

Solvent Effect Analysis using Linear Solvation Energy Relationships (LSERs)

Spectral data, particularly NMR chemical shifts, can be highly sensitive to the choice of solvent reddit.comucla.edu. Interactions between the solute (this compound) and the solvent can alter the local electronic environment of the nuclei, leading to significant changes in the observed spectrum. Understanding and quantifying these interactions is crucial for interpreting spectral data correctly and resolving discrepancies that may arise when comparing spectra recorded in different solvents.

Linear Solvation Energy Relationships (LSERs) provide a powerful quantitative framework for analyzing these solvent effects nih.gov. The LSER model, often expressed through the Abraham solvation equation, correlates a physicochemical or biological property (e.g., chemical shift, chromatographic retention factor) with the solvation properties of the system nih.govasianpubs.org. The general form of the equation is:

Property = c + eE + sS + aA + bB + vV

The solute is characterized by descriptors (E, S, A, B, V) representing its polarizability, dipolarity, hydrogen bond acidity and basicity, and molecular volume. The solvent is characterized by a complementary set of parameters (e, s, a, b, v) that describe its ability to engage in corresponding interactions nih.gov.

| LSER Parameter | Solute-Solvent Interaction Represented |

| eE | Interactions between solvent lone-pair electrons and solute polarizability. |

| sS | Dipolarity and polarizability interactions. |

| aA | Hydrogen bonding where the solvent is the hydrogen-bond acceptor (base) and the solute is the donor (acid). |

| bB | Hydrogen bonding where the solvent is the hydrogen-bond donor (acid) and the solute is the acceptor (base). |

| vV | Cavity formation and dispersion interactions, related to lipophilicity. |

For this compound, an LSER study would involve recording spectra (e.g., ¹H or ¹⁹F NMR) in a series of well-characterized solvents. The chemical shifts of specific protons or fluorine atoms on the aromatic ring would then be correlated with the known solvent parameters using multiple linear regression nih.gov. Such an analysis can elucidate the specific interactions dominating the solvation of the molecule. For instance, it could quantify the relative importance of solvent dipolarity versus hydrogen-bonding capabilities in influencing the electronic environment of the fluorine atoms.

Given that ¹⁹F NMR chemical shifts are particularly sensitive to solvent effects due to the large chemical shift range of the fluorine nucleus, LSER analysis can be especially insightful nih.gov. By modeling these shifts, researchers can predict spectral behavior in various media and distinguish true structural features from solvent-induced artifacts, thereby resolving potential discrepancies in spectral data. This approach has been successfully applied to understand the behavior of various aromatic compounds in different environments asianpubs.orgelsevierpure.com.

Emerging Research Frontiers and Future Perspectives

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of benzenesulfonyl chlorides often involves reagents like chlorosulfonic acid or phosphorus pentachloride, which present significant environmental and handling challenges. orgsyn.org The development of sustainable alternatives is a key research focus. A promising green chemistry approach involves the oxyhalogenation of thiols or disulfides using reagents like oxone-KX (where X is a halide) in water. rsc.org This method avoids harsh reagents and volatile organic solvents, aligning with the principles of green chemistry.

Another avenue for greener synthesis involves halide exchange reactions. google.com Processes are being explored where dichlorinated or trichlorinated precursors are converted to their fluorinated analogs using alkali metal fluorides in aprotic polar solvents. google.com Adapting such exchange fluorination techniques could provide a more environmentally benign pathway to 3,4-difluorobenzenesulfonyl chloride and its derivatives, reducing reliance on more hazardous starting materials.

Table 1: Comparison of Synthetic Methodologies for Sulfonyl Chlorides

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Chlorosulfonic Acid, Phosphorus Pentachloride | High yield, well-established | Harsh conditions, corrosive byproducts, poor atom economy |

| Green Oxyhalogenation | Oxone-KX, Water | Mild conditions, aqueous medium, safer reagents | Substrate scope may be limited |

| Halide Exchange | Alkali Metal Fluorides (e.g., KF) | Avoids direct chlorosulfonation of fluorinated rings | Requires multi-step process, potentially high temperatures |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is dominated by the highly electrophilic sulfur center, making it susceptible to nucleophilic attack to form sulfonamides, sulfonate esters, and other derivatives. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the sulfonyl group, potentially influencing reaction kinetics compared to non-fluorinated analogs. smolecule.com

Future research is aimed at uncovering novel reactivity patterns. For instance, the fluorine atoms themselves could direct or participate in transformations. While typically robust, the C-F bonds could be activated under specific catalytic conditions, leading to unprecedented cross-coupling or functionalization reactions. The unique substitution pattern may also be exploited in transition-metal-catalyzed reactions where the sulfonyl chloride group acts as a versatile coupling partner beyond its traditional role. The synthesis of complex heterocyclic structures, such as substituted indoles, has already been demonstrated, indicating its utility as a key intermediate. chemicalbook.comsigmaaldrich.com

Expansion into New Areas of Chemical Biology and Diagnostics

The 3,4-difluorophenylsulfonyl moiety is a valuable pharmacophore due to the metabolic stability conferred by the C-F bonds and their ability to modulate physicochemical properties like lipophilicity and binding affinity. While direct applications of this compound in chemical biology are still emerging, its derivatives are of significant interest.

Future work will likely focus on using this compound as a reactive scaffold to synthesize targeted covalent inhibitors, where the sulfonyl chloride acts as a warhead that reacts with specific nucleophilic residues (e.g., lysine) in proteins. Furthermore, the difluoro-substituted phenyl ring can serve as a ¹⁹F NMR probe for studying biological interactions, as the fluorine signal is sensitive to the local chemical environment. This opens possibilities for its use in developing diagnostic agents or probes for in-vitro assays and bioimaging, areas where related fluorinated compounds have already shown promise.

Synergistic Integration of Experimental and Computational Design Approaches

The interplay between computational chemistry and experimental synthesis is becoming crucial for accelerating the discovery of new applications for specialized reagents like this compound. Computational tools can predict and rationalize the compound's behavior, guiding experimental efforts.

For example, Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the stability of intermediates, and understand the electronic effects of the fluorine substituents on reactivity. Hirshfeld surface analysis, a computational method, can be employed to visualize and quantify intermolecular interactions in the solid state, which is critical for crystal engineering and understanding the properties of derived materials. nih.gov This synergistic approach allows for the rational design of novel derivatives with tailored electronic, steric, and binding properties for specific applications in medicinal chemistry and materials science, reducing the trial-and-error nature of traditional experimental work. nih.gov

Opportunities for Interdisciplinary Collaboration in Materials Science and Biomedical Engineering

The unique properties imparted by the difluorophenylsulfonyl group present opportunities for creating advanced materials. In materials science, this moiety could be incorporated into polymers to enhance thermal stability, chemical resistance, and dielectric properties. The strong dipole moment associated with the C-F bonds could be leveraged to create materials with specific non-linear optical or piezoelectric properties.

In biomedical engineering, surfaces could be functionalized using this compound to create biocompatible or anti-fouling coatings on medical devices. The sulfonyl chloride can react with amine or hydroxyl groups on a substrate to form stable sulfonamide or sulfonate ester linkages. The resulting fluorinated surface would exhibit modified hydrophobicity and protein adsorption characteristics. Such interdisciplinary collaborations are essential to translate the fundamental chemical properties of this compound into functional materials and devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.